

physical and chemical properties of 2-Amino-4bromo-3-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-4-bromo-3-nitropyridine

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Technical Guide: 2-Amino-4-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-4-bromo-3-nitropyridine**, a key intermediate in the synthesis of various active pharmaceutical ingredients and heterocyclic compounds. This document consolidates available data on its properties, outlines a plausible synthetic protocol, and includes relevant safety information.

Core Properties and Data

2-Amino-4-bromo-3-nitropyridine is a substituted pyridine derivative characterized by the presence of an amino, a bromo, and a nitro group on the pyridine ring. These functional groups impart specific reactivity, making it a versatile building block in medicinal chemistry and materials science.[1]

Compound Identification



Identifier	Value	
CAS Number	84487-10-5[2]	
IUPAC Name	4-bromo-3-nitropyridin-2-amine[2]	
Molecular Formula	C5H4BrN3O2[2]	
Molecular Weight	218.01 g/mol [2]	
MDL Number	MFCD15143358[2]	
SMILES	NC1=NC=CC(Br)=C1INVALID-LINK[O-]	
InChI Key	WCHFLLNYYVWJEI-UHFFFAOYSA-N[2]	

Physical and Chemical Properties

The experimental data for several physical properties of **2-Amino-4-bromo-3-nitropyridine** are not widely reported in the literature. The following table includes available data and predicted values.

Property	Value	Source
Appearance	Yellow solid	Vendor Data
Boiling Point	309.1±37.0 °C (Predicted)	[3]
Density	1.929±0.06 g/cm³ (Predicted)	[3]
рКа	1.31±0.47 (Predicted)	[3]
Storage Temperature	2-8°C, under inert atmosphere, keep in dark place	[2]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **2-Amino-4-bromo-3-nitropyridine** is not readily available, its synthesis can be logically inferred from established procedures for closely related isomers, such as 2-amino-5-bromo-3-nitropyridine.[4] The general strategy involves a two-step electrophilic aromatic substitution on a 2-aminopyridine precursor.



The amino group in 2-aminopyridine is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The pyridine nitrogen is deactivating, especially under acidic conditions where it is protonated. Therefore, careful control of reaction conditions is necessary to achieve the desired regionselectivity.

Plausible Experimental Protocol: Synthesis of 2-Amino-4-bromo-3-nitropyridine

This protocol is adapted from the synthesis of related substituted nitropyridines and represents a plausible route.[4] Caution: These reactions should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Step 1: Bromination of 2-Amino-4-chloropyridine (Illustrative Precursor)

A direct selective bromination at the 4-position of 2-aminopyridine is challenging. A more controlled approach would involve starting with a precursor where the 4-position is prefunctionalized, for example, 2-amino-4-chloropyridine, and performing a halogen exchange or starting from a different precursor altogether. However, a general workflow for preparing a bromo-nitropyridine is outlined below.

Step 2: Nitration of a 2-Amino-4-bromopyridine Intermediate

- Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel,
 and a thermometer. Immerse the flask in an ice-salt bath to maintain low temperatures.
- Reaction Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄). Slowly add the 2-amino-4-bromopyridine precursor in portions, ensuring the temperature does not exceed 5°C.
- Nitrating Agent Addition: Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0°C.
- Reaction Progression: After the addition is complete, continue stirring at 0°C for approximately 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for another hour. Finally, heat the mixture gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion.[4]



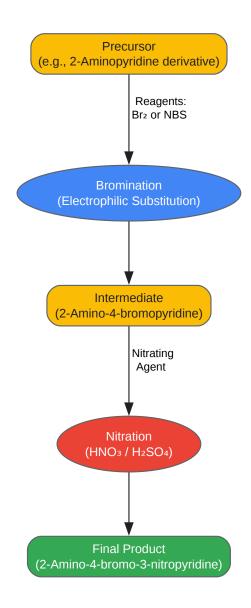
- Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution), keeping the mixture cool.
- Isolation: The precipitated yellow product, 2-Amino-4-bromo-3-nitropyridine, is collected by filtration.
- Purification: Wash the crude product with water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl methyl ketone.[4]

Proposed Synthetic Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted aminobromonitropyridine, which is applicable to the target compound.



General Synthetic Workflow for 2-Amino-4-bromo-3-nitropyridine



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Caption: Generalized synthetic pathway for 2-Amino-4-bromo-3-nitropyridine.



Safety and Handling

2-Amino-4-bromo-3-nitropyridine is classified as a hazardous substance. Appropriate safety precautions must be observed during handling and storage.

- Signal Word: Warning[2]
- Hazard Statements:
 - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Handle only in a well-ventilated area, and avoid formation of dust. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

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References



- 1. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of 2-amino-3-nitro pyridine Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2010089773A2 Process for preparation of nitropyridine derivatives Google Patents [patents.google.com]
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